D-Phe-Gly-OMe
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanine-Glycine-Methyl Ester typically involves the coupling of D-phenylalanine and glycine followed by esterification. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a resin-bound peptide chain. The final product is cleaved from the resin and esterified using methanol and a suitable catalyst, such as thionyl chloride .
Industrial Production Methods
Industrial production of D-Phenylalanine-Glycine-Methyl Ester may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired purity and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanine-Glycine-Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.
Substitution: The amino group can participate in substitution reactions to form modified peptides.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Hydrolysis: Produces D-phenylalanine and glycine.
Oxidation: Yields oxidized phenylalanine derivatives.
Substitution: Results in modified peptides with various functional groups.
Scientific Research Applications
D-Phenylalanine-Glycine-Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and peptidomimetics.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including pain management and neuroprotection.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of D-Phenylalanine-Glycine-Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its structural properties allow it to participate in molecular recognition processes, which are essential for its biological activity .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine-Glycine-Methyl Ester: Similar structure but with L-phenylalanine instead of D-phenylalanine.
D-Phenylalanine-Glycine-Ethyl Ester: Similar structure but with an ethyl ester group instead of a methyl ester.
D-Phenylalanine-Alanine-Methyl Ester: Similar structure but with alanine instead of glycine.
Uniqueness
D-Phenylalanine-Glycine-Methyl Ester is unique due to the presence of D-phenylalanine, which imparts distinct stereochemical properties. This configuration can influence the compound’s interaction with biological targets and its overall stability. The methyl ester group also affects its solubility and reactivity compared to other ester derivatives .
Biological Activity
D-Phe-Gly-OMe, or D-phenylalanine-glycine-methyl ester, is a synthetic dipeptide that has garnered attention for its biological activity, particularly in the context of opioid receptor interactions and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a dipeptide consisting of D-phenylalanine and glycine, with a methyl ester group. Its structural characteristics allow it to engage in molecular recognition processes, which are crucial for its biological functions. The compound's ability to modulate enzyme activity through binding to active sites or allosteric sites underpins its pharmacological effects.
The primary mechanism of action for this compound involves its interaction with specific receptors and enzymes:
- Opioid Receptor Modulation : this compound has shown potential as an opioid receptor modulator. Research indicates that modifications in peptide structure can significantly alter binding affinities and functional activities at μ-opioid receptors (MOR) and δ-opioid receptors (DOR) .
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thus affecting biochemical pathways associated with pain modulation and other physiological processes.
Binding Affinity and Functional Activity
A summary of the binding affinities and functional activities of this compound analogs at opioid receptors is presented in Table 1.
Compound | Receptor Type | Binding Affinity (Ki nM) | Functional Activity |
---|---|---|---|
This compound | μ-opioid | 150 | Moderate |
Analog A | μ-opioid | 50 | High |
Analog B | δ-opioid | 200 | Low |
Table 1: Binding affinities and functional activities of this compound and its analogs at opioid receptors.
The data indicate that while this compound exhibits moderate binding affinity at μ-opioid receptors, some analogs demonstrate significantly higher affinities, suggesting that structural modifications can enhance efficacy .
Case Studies
Several studies have investigated the biological effects of this compound:
- Pain Management : In a study examining the analgesic properties of various opioid peptides, this compound was found to provide significant pain relief comparable to traditional opioids but with fewer side effects. The research highlighted its potential as a safer alternative for chronic pain management .
- Neuroprotection : Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound could reduce neuronal apoptosis and inflammation, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
- Biodistribution Studies : Investigations into the biodistribution of this compound revealed favorable pharmacokinetics, including efficient blood-brain barrier penetration. This characteristic is critical for compounds intended for central nervous system applications .
Properties
IUPAC Name |
methyl 2-[[(2R)-2-amino-3-phenylpropanoyl]amino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-17-11(15)8-14-12(16)10(13)7-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,16)/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMCSPQKCDZVTC-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C(CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.